molecular formula C22H19F3N4O3 B6546020 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946257-78-9

2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6546020
CAS No.: 946257-78-9
M. Wt: 444.4 g/mol
InChI Key: QHDCUNYQYUFTHK-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole ring substituted with a propan-2-yl group at position 5, linked to an indole moiety. The indole’s nitrogen is connected via an acetamide bridge to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the oxadiazole core contributes to π-π stacking and hydrogen-bonding interactions, which are critical for target binding .

Properties

IUPAC Name

2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-13(2)20-27-28-21(31-20)18-11-14-5-3-4-6-17(14)29(18)12-19(30)26-15-7-9-16(10-8-15)32-22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDCUNYQYUFTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves multiple steps:

  • Formation of the 1,3,4-oxadiazole ring: : This step typically requires a cyclization reaction involving hydrazine derivatives and acyl chlorides under reflux conditions.

  • Attachment of the indole moiety: : The indole ring can be introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.

  • Addition of the acetamide group: : The acetamide functionality is typically introduced via amidation reactions using appropriate amines and acylating agents.

  • Functionalization with trifluoromethoxyphenyl: : This is achieved through electrophilic aromatic substitution or via direct fluorination techniques.

Industrial Production Methods

For large-scale industrial production, flow chemistry techniques and automated synthesizers can be employed to ensure consistency, yield, and purity. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also emphasized to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

  • Oxidation: : Often mediated by oxidizing agents like potassium permanganate, leading to the formation of oxides and ketones.

  • Reduction: : Typically involves reducing agents like lithium aluminum hydride, resulting in the conversion to alcohols or amines.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Halogenating agents like chlorine gas or bromine in polar solvents such as dichloromethane.

Major Products Formed

  • Oxidation: : Typically leads to oxadiazole oxides and indole ketones.

  • Reduction: : Produces hydroxyl derivatives and secondary amines.

  • Substitution: : Results in halogenated, nitrated, or sulfonated products depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis and a ligand in coordination chemistry.

Biology

In biological research, it functions as a molecular probe for studying enzyme interactions and receptor binding due to its unique structural features.

Medicine

It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

The compound is employed in the development of advanced materials, including polymers and nanomaterials, due to its chemical stability and functional diversity.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily by interacting with specific protein targets, including enzymes and receptors. The indole moiety is crucial for binding to these targets, while the oxadiazole and acetamide groups facilitate the modulation of biological activity.

Comparison with Similar Compounds

Structural Analog: 2-[2-(5-Isobutyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl]-N-[4-(Trifluoromethyl)phenyl]acetamide

  • Molecular Formula : C₂₃H₂₁F₃N₄O₂
  • Molecular Weight : 442.44 g/mol
  • Key Differences :
    • Oxadiazole substituent: Isobutyl (bulkier alkyl) vs. propan-2-yl.
    • Phenyl group: 4-(Trifluoromethyl) vs. 4-(trifluoromethoxy).
  • Isobutyl may hinder steric interactions in target binding compared to the smaller propan-2-yl .

TRPA1 Inhibitors: HC-030031 and CHEM-5861528

  • Core Structure : Purine derivatives vs. oxadiazole-indole-acetamide.
  • Activity : IC₅₀ = 4–10 μM for TRPA1 inhibition.
  • Key Differences: HC-030031 lacks the oxadiazole and indole motifs but shares an acetamide linkage. The oxadiazole-indole scaffold may offer improved selectivity for non-TRPA1 targets .

Piperidine-Modified Oxadiazole-Indole Acetamides

  • Example : 2-(3-{5-[(Piperidin-1-yl)methyl]-1,3,4-Oxadiazol-2-yl}-1H-Indol-1-yl)-N-[4-(Propan-2-yl)phenyl]acetamide
  • Key Feature : Piperidinyl group introduces basicity, enhancing solubility.
  • Implications: Improved pharmacokinetic properties compared to alkyl-substituted oxadiazoles. No activity data are available for direct comparison .

Thiadiazole vs. Oxadiazole Analogs

  • Example : N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]oxy}acetamide
  • Key Differences :
    • Sulfur atom in thiadiazole increases electron density and metabolic susceptibility vs. oxygen in oxadiazole.
    • Trifluoromethyl group vs. trifluoromethoxy: The latter may reduce oxidative metabolism .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound C₂₃H₂₀F₃N₄O₃* ~475.43 Propan-2-yl oxadiazole, Trifluoromethoxy Unknown N/A
2-[2-(5-Isobutyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl]-N-[4-(Trifluoromethyl)phenyl]acetamide C₂₃H₂₁F₃N₄O₂ 442.44 Isobutyl oxadiazole, Trifluoromethyl Not reported
HC-030031 (TRPA1 Inhibitor) C₁₉H₂₀F₃N₅O₂ 403.39 Purine core, Propan-2-yl phenyl TRPA1 IC₅₀ = 6.3 μM
N-(4-Fluorophenyl)-2-{[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]oxy}-N-(propan-2-yl)acetamide C₁₅H₁₄F₄N₄O₂S 414.36 Thiadiazole, Trifluoromethyl Not reported

*Estimated based on structural similarity.

Research Findings and Implications

  • Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in the target compound may improve metabolic stability over trifluoromethyl due to reduced susceptibility to cytochrome P450 oxidation . Oxadiazole vs.
  • Synthetic Feasibility : Related compounds () were synthesized in 72–81% yields, suggesting efficient routes for scaling the target compound .
  • Biological Potential: While TRPA1 inhibitors () and acetylcholinesterase inhibitors () highlight the therapeutic relevance of acetamide derivatives, the target compound’s activity remains uncharacterized, necessitating further enzymatic or cellular assays.

Biological Activity

The compound 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The molecular structure of the compound is characterized by the presence of an indole moiety linked to a 1,3,4-oxadiazole and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C18H19F3N4O2C_{18}H_{19}F_{3}N_{4}O_{2}, with a molecular weight of approximately 396.36 g/mol.

Biological Activity Overview

The biological activities of compounds containing the oxadiazole ring have been extensively studied. They exhibit a range of pharmacological effects including:

  • Anticancer Activity : Many oxadiazole derivatives show significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Antimicrobial Properties : Certain oxadiazoles have demonstrated antibacterial and antifungal activities.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
MDA-MB-435 (Melanoma)6.82

These results indicate that the compound could be effective against multiple types of cancers.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Key Signaling Pathways : Some derivatives inhibit pathways such as EGFR and Src kinases, which are crucial for tumor growth and survival .
  • Cell Cycle Arrest : Certain oxadiazoles cause cell cycle arrest at various phases, preventing cancer cell proliferation.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of various enzymes:

  • Human Deacetylase Sirtuin 2 (HDSirt2) : Oxadiazoles have shown inhibitory potency against this target, which is implicated in cancer and neurodegenerative diseases .
  • Alkaline Phosphatase (ALP) : A derivative was noted to exhibit an IC50 value of 0.420 μM against ALP, indicating potential therapeutic applications in conditions where ALP is dysregulated .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized various oxadiazole derivatives and evaluated their cytotoxicity using MTT assays across multiple cancer cell lines.
    • The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    • Molecular docking studies indicated that certain derivatives bind effectively to targets such as EGFR with high affinity, suggesting a rational basis for their observed biological activity .
  • Pharmacological Profiling :
    • Comprehensive profiling revealed that some derivatives not only possess anticancer properties but also exhibit anti-inflammatory effects, broadening their therapeutic potential .

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